molecular formula C7H11ClF3NO3 B2776491 Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2377035-31-7

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2776491
CAS No.: 2377035-31-7
M. Wt: 249.61
InChI Key: KKWFJYKROWOAHZ-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane derivative featuring a trifluoromethyl group, hydroxyl, and amino substituents at positions 3 and 1, respectively, along with a methyl ester. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of cyclobutane motifs and trifluoromethyl groups in drug discovery for enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3.ClH/c1-14-4(12)5(11)2-6(13,3-5)7(8,9)10;/h13H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWFJYKROWOAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-31-7
Record name methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of the corresponding ester: The ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which can then be converted to the hydrochloride salt.

  • Reduction of the corresponding nitrile: The nitrile can be reduced using hydrogenation or other reducing agents to form the primary amine, which can then be converted to the hydrochloride salt.

  • Trifluoromethylation reactions: Various trifluoromethylation reactions can be employed to introduce the trifluoromethyl group onto the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, and reaction conditions may vary depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives, such as methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate.

  • Reduction: Primary amines, such as methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate.

  • Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutane ring with a trifluoromethyl group, an amino group, and a hydroxyl group. These structural elements contribute to its unique reactivity and biological interactions:

  • Trifluoromethyl Group : Enhances lipophilicity and increases binding affinity to hydrophobic regions of proteins, facilitating interactions with biological targets.
  • Amino and Hydroxyl Groups : Promote hydrogen bonding and electrostatic interactions, essential for reactivity towards biological molecules.

Medicinal Chemistry Applications

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride is primarily investigated for its potential therapeutic effects. Its structural attributes allow it to modulate biological pathways by interacting with specific enzymes and receptors. The following applications have been identified:

  • Antimicrobial Activity : Research indicates that the compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics, particularly against resistant strains .
  • Drug Development : Its unique structure positions it as a promising scaffold for synthesizing new pharmacological agents. The trifluoromethyl group is known to enhance the metabolic stability of drugs, which is crucial in drug design .

Several studies have investigated the biological activities and pharmacological potential of methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride:

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition against resistant strains, suggesting its potential as a new antibiotic candidate .
  • Pharmacokinetic Profiling : Another research focused on understanding the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics due to the trifluoromethyl group, which enhances its bioavailability .
  • Enzyme Interaction Studies : Investigations into enzyme binding affinities demonstrated that methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride could effectively inhibit specific enzymes involved in metabolic pathways, indicating its role as a potential therapeutic agent .

Mechanism of Action

The mechanism by which Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound's reactivity and biological activity by affecting its electronic properties and steric hindrance. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino Group vs.
  • Trifluoromethyl vs. Methoxy/Hydroxyphenyl : The CF3 group increases electronegativity and lipophilicity, enhancing membrane permeability compared to methoxy (OCH3) or hydroxyphenyl groups .
  • Ester Chain Length : Ethyl esters (e.g., in ) exhibit slower hydrolysis rates than methyl esters, impacting bioavailability .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound significantly elevates logP compared to hydroxyl or methoxy analogs, favoring blood-brain barrier penetration .
  • Solubility: Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is soluble in ethyl acetate and THF during synthesis .

Biological Activity

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride
  • Molecular Formula : C7H10F3NO3·HCl
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 1392803-31-4

The trifluoromethyl group in the compound significantly influences its biological activity. This group enhances lipophilicity and metabolic stability, allowing for improved interaction with biological targets. The presence of amino and hydroxyl groups suggests potential for hydrogen bonding, which may facilitate binding to enzymes or receptors.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Analogous compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neuroprotective Effects : Some studies have suggested that derivatives can protect neuronal cells against oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
NeuroprotectionReduction of oxidative stress in neurons
Enzyme InhibitionPotential inhibition of methyltransferases

Case Studies

  • Anticancer Activity :
    A study explored the effects of similar trifluoromethyl-containing compounds on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic applications in oncology.
  • Neuroprotection :
    Research involving neuroblastoma cells demonstrated that treatment with methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane derivatives resulted in decreased markers of apoptosis when exposed to neurotoxic agents.

Research Findings

Recent literature highlights the importance of trifluoromethyl groups in drug design:

  • FDA-Approved Drugs : A review identified numerous FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing pharmacological properties and bioavailability .
  • Inhibitory Potency : Compounds similar to methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane have been shown to selectively inhibit protein methyltransferases, which are crucial in regulating gene expression and cellular function .

Q & A

Q. What are the key considerations for synthesizing Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride?

Synthesis requires precise stoichiometric control and solvent selection. For example, ethyl acetate is often used as a solvent due to its compatibility with intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. A typical procedure involves dissolving the precursor in ethyl acetate, adding 4-toluenesulfonate monohydrate (equimolar ratio), concentrating under reduced pressure, and filtering to isolate the product. Yields of ~80% are achievable under optimized conditions . NMR analysis (e.g., 1^1H-NMR in DMSO-d6_6) is critical for verifying structural integrity, with characteristic peaks for trifluoromethyl and cyclobutane moieties .

Q. How is the compound structurally characterized, and what analytical methods are recommended?

Structural confirmation relies on:

  • NMR spectroscopy : Key signals include δ ~9.10 ppm (broad singlet for NH2_2), δ ~3.82 ppm (methoxy group), and δ ~2.29 ppm (methyl group adjacent to trifluoromethyl) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 285.81 for related cyclobutane derivatives) and fragmentation patterns help confirm the hydrochloride salt form .
  • HPLC : Used for purity assessment, particularly for detecting residual solvents or byproducts during synthesis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is hygroscopic and requires storage in anhydrous conditions (e.g., desiccator at 2–8°C). Solubility in polar aprotic solvents like DMSO or DMF is preferred for biological assays, while ethyl acetate is used for synthetic steps. Stability studies recommend avoiding prolonged exposure to light or temperatures >25°C to prevent decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar cyclobutane derivatives?

Discrepancies in NMR or mass spectra often arise from stereochemical differences or residual solvents. For example:

  • Stereochemical ambiguity : Use NOESY or ROESY experiments to distinguish axial vs. equatorial substituents on the cyclobutane ring .
  • Impurity identification : Cross-reference with impurity standards (e.g., EP-grade reference materials) to rule out byproducts like desmethyl or esterified analogs .
  • Quantitative analysis : Pair LC-MS with ion chromatography to resolve overlapping peaks in complex mixtures .

Q. What experimental strategies are recommended for studying the compound’s biological activity?

  • Enzyme inhibition assays : Test against serine hydrolases or cytochrome P450 isoforms due to the compound’s potential interaction with catalytic residues via its amino and hydroxyl groups .
  • Receptor binding studies : Radioligand displacement assays (e.g., using 3^3H-labeled analogs) can quantify affinity for targets like G protein-coupled receptors .
  • Metabolic stability : Use liver microsomes or hepatocyte models to assess oxidative degradation pathways, particularly at the trifluoromethyl group .

Q. How can researchers optimize synthetic routes to minimize hazardous byproducts?

  • Green chemistry principles : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for safer solvent recovery .
  • Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) to reduce reaction times and avoid sulfonate byproducts .
  • Waste management : Follow CLP regulations for neutralizing hydrochloride waste using sodium bicarbonate before disposal .

Q. What regulatory and safety protocols apply to handling this compound in academic labs?

  • Personal protective equipment (PPE) : Use respiratory protection (FFP2 masks) and nitrile gloves to prevent inhalation or dermal exposure .
  • Documentation : Maintain safety data sheets (SDS) compliant with EC No 1272/2008 (CLP), including hazard statements for acute toxicity (H302) and skin irritation (H315) .
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

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